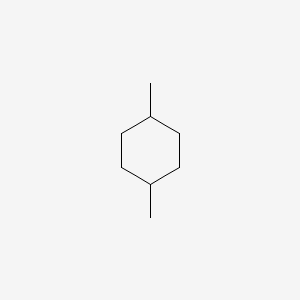

1,4-Dimethylcyclohexane

説明

Structure

3D Structure

特性

IUPAC Name |

1,4-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMPKOFEUHIBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075284, DTXSID301025608, DTXSID401015836 | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cis-1,4-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with an odor like petroleum; [CAMEO] | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-90-2, 624-29-3, 2207-04-7 | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylcyclohexane, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylcyclohexane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,4-Dimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,4-Dimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-DIMETHYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cis-1,4-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,4-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIMETHYLCYCLOHEXANE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417GE5869Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIMETHYLCYCLOHEXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NUV3O4B1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

C Nmr Studies of Conformational Equilibrium

Common Synthesis Methods

The synthesis of 1,4-Dimethylcyclohexane (B1583520) can be achieved through various chemical reactions. A common laboratory and industrial method involves the catalytic hydrogenation of p-xylene (B151628). This process adds hydrogen atoms across the aromatic ring of p-xylene, converting it into the saturated cyclohexane (B81311) ring of this compound.

Industrial Scale Production

On an industrial scale, this compound is produced in significant quantities. It is registered under the REACH Regulation and is manufactured in or imported to the European Economic Area at a rate of ≥ 10 to < 100 tonnes per year. europa.eu The production processes are typically integrated into larger chemical manufacturing streams, where it may be used as an intermediate. europa.eu

Iv. Chemical Reactivity and Reaction Mechanisms of 1,4 Dimethylcyclohexane

Oxidation Reactions

The liquid-phase autoxidation of 1,4-dimethylcyclohexane (B1583520) is a process that proceeds through a free-radical chain mechanism. researchgate.net This reaction involves the absorption of oxygen, leading to the formation of various oxygenated products. illinois.edu Initially, the reaction exhibits an autocatalytic phase where both oxygen uptake and the formation of this compound hydroperoxide increase. researchgate.net Following this initial phase, the oxidation rate reaches a maximum, and the concentration of the hydroperoxide becomes steady. researchgate.net

The primary product of the autoxidation of this compound at 100°C is 1,4-dimethylcyclohexanol. illinois.edu However, the reaction is not entirely selective and leads to a variety of other products, indicating complex reaction pathways. These secondary products include:

Water

Carbon dioxide illinois.edu

p-methyl-acetylvaleric acid illinois.edu

Acetic acid illinois.edu

p-methylvaleric acid illinois.edu

Dimethylcyclohexanediol illinois.edu

Acetonylacetone illinois.edu

The formation of these products suggests that the initially formed hydroperoxides are more reactive than the parent hydrocarbon, leading to subsequent reactions and a diverse product mixture. illinois.edu The initial chain length of the reaction at 95°C has been determined to be 31. researchgate.net As the reaction progresses, the oxidation products can inhibit the rate of oxygen absorption while simultaneously accelerating the decomposition of the hydroperoxide. researchgate.net The decomposition of this compound hydroperoxide itself has been shown to follow second-order kinetics at the concentrations and temperatures typical for autoxidation. researchgate.net

Table 1: Products of this compound Autoxidation at 100°C

| Primary Product | Other Products |

|---|---|

| 1,4-Dimethylcyclohexanol | Water |

| Carbon dioxide | |

| p-methyl-acetylvaleric acid | |

| Acetic acid | |

| p-methylvaleric acid | |

| Dimethylcyclohexanediol | |

| Acetonylacetone |

Data sourced from Chavanne and Bode (1930). illinois.edu

The oxidation of this compound can be achieved using hydrogen peroxide (H₂O₂) in the presence of various metal complex catalysts. These reactions provide a pathway for the hydroxylation of C-H bonds under milder conditions than autoxidation. Iron-based complexes, designed to mimic cytochrome P450 enzymes, have demonstrated catalytic activity for the C-H hydroxylation of dimethylcyclohexane isomers with H₂O₂ in an aqueous medium. nih.gov For instance, an iron complex was used to catalytically oxidize cis-dimethylcyclohexane, resulting in the exclusive formation of the tertiary hydroxylated product in high yield. nih.gov

Similarly, cobalt complexes have been shown to be active precatalysts for the oxidation of alkanes, including cis-1,2-dimethylcyclohexane, with hydrogen peroxide in an acetonitrile (B52724) solution. researchgate.net Studies on the oxidation of dimethylcyclohexane isomers with H₂O₂ in the presence of an acid promoter have also been conducted using heterometallic Co(III)Zn(II) Schiff base complexes. researchgate.net The reactivity and product yields in these systems can be influenced by the specific isomer of dimethylcyclohexane used. For example, in one study, the oxidation of 1,4-isomers resulted in higher product yields compared to the 1,2-isomers under the same catalytic conditions. researchgate.net

The gas-phase reactions of this compound with key atmospheric oxidants, such as chlorine atoms (Cl) and hydroxyl radicals (OH), are crucial for understanding its atmospheric lifetime and degradation pathways. The rate coefficients for these reactions have been determined experimentally using relative kinetic techniques in atmospheric simulation chambers.

The reaction with hydroxyl radicals is the primary atmospheric fate for cycloalkanes. science.gov For the isomers of this compound, the rate coefficients for their reaction with OH radicals at 298 K are on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. science.gov The reaction with chlorine atoms, which can be significant in marine and coastal environments, is considerably faster, with rate coefficients on the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. science.gov

Table 2: Reaction Rate Coefficients for this compound with Cl and OH Radicals at 298 K

| Isomer | Oxidant | Rate Coefficient (k) | Units |

|---|---|---|---|

| cis-1,4-Dimethylcyclohexane | Chlorine Atom (Cl) | 2.89 ± 0.16 | 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ |

| trans-1,4-Dimethylcyclohexane | Chlorine Atom (Cl) | 2.89 ± 0.26 | 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ |

| cis-1,4-Dimethylcyclohexane | Hydroxyl Radical (OH) | 1.49 ± 0.16 | 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |

| trans-1,4-Dimethylcyclohexane | Hydroxyl Radical (OH) | 1.41 ± 0.15 | 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |

Data sourced from Villanueva et al. (2011). science.gov

A significant aspect of the catalyzed oxidation of this compound is the stereochemical outcome of the reaction. In certain catalytic systems, the hydroxylation of C-H bonds can proceed with a high degree of stereoretention.

Notably, Cp*Ir (pentamethylcyclopentadienyl iridium) complexes have been shown to catalyze the C-H oxidation of this compound with ceric ammonium (B1175870) nitrate (B79036) as the terminal oxidant and water as the oxygen source. nih.govacs.orgebi.ac.uk This reaction is remarkable because the hydroxylation proceeds with retention of stereochemistry. nih.govacs.orgebi.ac.uk This outcome is contrary to what is often expected from mechanisms involving free radical hydrogen atom abstraction, which can lead to racemization or a mixture of stereoisomers. acs.org The high degree of stereoretention suggests a mechanism that may involve an oxene-like insertion into the C-H bond rather than a long-lived radical intermediate. acs.org

Catalytic Transformations

Catalytic reforming is a major industrial process used to convert low-octane naphthas into high-octane gasoline blending components, known as reformates. wikipedia.orgnsrp.vn A key set of reactions within this process is the dehydrogenation of naphthenes (cyclic alkanes) to produce aromatic hydrocarbons. wikipedia.orgnsrp.vn

This compound is a naphthenic component found in naphtha feedstocks and serves as a direct precursor to p-xylene (B151628), a high-value aromatic compound. google.com In the catalytic reforming process, which is typically carried out at high temperatures (700° to 1050° F) and pressures (25 to 1000 psig) over a bifunctional catalyst (e.g., platinum on an alumina (B75360) support), this compound undergoes dehydrogenation. google.com This reaction involves the removal of three molecules of hydrogen to form the aromatic ring of p-xylene. hec.gov.pk The production of aromatics like p-xylene is a primary goal of catalytic reforming, not only for increasing gasoline octane (B31449) but also for providing key raw materials for the chemical industry. nsrp.vn

Hydrogenation Processes and Catalyst Systems

The hydrogenation of derivatives of this compound is a critical process in various chemical syntheses. For instance, the hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate to produce 1,4-cyclohexanedimethanol (B133615) is a key industrial reaction. Trimetallic RuPtSn/Al2O3 catalysts have been shown to be effective for the one-pot hydrogenation of dimethyl terephthalate (B1205515) to 1,4-cyclohexanedimethanol. acs.org This process typically involves two consecutive stages at different temperatures and pressures within a single batch reactor. acs.org The synergy between ruthenium, platinum, and tin is believed to be crucial for the high yield of the final product. acs.org

Palladium-based catalysts are also highly versatile and efficient for various hydrogenation reactions. sigmaaldrich.com These catalysts, often supported on materials like carbon, alumina, or calcium carbonate, facilitate the addition of hydrogen across double bonds. sigmaaldrich.comlibretexts.org The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the hydrogen and the unsaturated organic molecule onto the surface of the metal catalyst. libretexts.org This is followed by the stepwise transfer of hydrogen atoms to the carbons of the double bond. libretexts.org The specific activity and selectivity of the catalyst can be influenced by the metal's preparation method, such as reduction of metal oxides or salts, and the spacing of metal atoms in the crystal lattice. libretexts.org For example, 1,2-dimethylcyclohexene (B155917) is reduced to cis-1,2-dimethylcyclohexane, demonstrating the suprafacial addition of hydrogen. libretexts.org

Dehydrogenation and Hydrogen Release Efficiency

This compound is considered a promising liquid organic hydrogen carrier (LOHC) due to its high hydrogen storage capacity. rsc.orgresearchgate.net The dehydrogenation of cycloalkanes is an endothermic process that releases hydrogen gas, and the efficiency of this process is highly dependent on the catalyst used. Platinum-based catalysts are particularly effective for the dehydrogenation of cycloalkanes like methylcyclohexane (B89554) (MCH), a compound structurally similar to this compound. rsc.orgmdpi.commdpi.com

Studies have shown that the molecular structure of the cycloalkane significantly impacts its dehydrogenation activity. The presence of alkyl substituents, such as methyl groups, can enhance the dehydrogenation rate compared to unsubstituted cyclohexane (B81311). mdpi.com For instance, this compound exhibits approximately 30% higher activity than methylcyclohexane in dehydrogenation reactions. The position of these substituents also plays a role in the ease of hydrogen release. mdpi.com

The efficiency of hydrogen release is often measured by the conversion of the cycloalkane and the rate of hydrogen evolution. For methylcyclohexane dehydrogenation over a Pt/GAC-S catalyst at 300 °C, a conversion of 63% and a hydrogen evolution rate of 741.1 mmol gPt−1 min−1 have been reported. rsc.org The choice of catalyst support and the interaction between the active metal and the support are crucial for maximizing catalytic activity and stability. rsc.orgmdpi.com

Hydrogen Atom Transfer (HAT) Reactions

Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism involving the transfer of a hydrogen atom from one molecule to another. In the context of this compound, HAT reactions are crucial for understanding its oxidation and functionalization.

Reactivity of Tertiary Equatorial vs. Axial C-H Bonds

In the chair conformation of this compound, the tertiary C-H bonds at the 1 and 4 positions can be either axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). libretexts.org Research has demonstrated a significant difference in the reactivity of these two types of C-H bonds in HAT reactions.

Specifically, tertiary equatorial C-H bonds are considerably more reactive than their axial counterparts. ebi.ac.ukfigshare.comacs.orgresearchgate.net Studies using the cumyloxyl radical (CumO•) as the hydrogen abstractor have shown that the rate constants for HAT from tertiary equatorial C-H bonds are at least an order of magnitude higher than those for HAT from tertiary axial C-H bonds, with a reactivity ratio (kH(eq)/kH(ax)) between 10 and 14. ebi.ac.ukfigshare.comacs.orgresearchgate.netacs.org This enhanced reactivity of the equatorial C-H bond is a key factor in determining the site-selectivity of oxidation reactions. thieme-connect.de

Strain Release in HAT Transition States

The difference in reactivity between equatorial and axial C-H bonds is primarily attributed to stereoelectronic effects, specifically the release of strain in the transition state of the HAT reaction. ebi.ac.ukfigshare.comacs.orgrsc.orgrsc.org When a hydrogen atom is abstracted from a tertiary equatorial position, the resulting carbon-centered radical undergoes a change in hybridization from sp3 to a more planar sp2-like geometry. rsc.orgrsc.org This planarization relieves the 1,3-diaxial strain that exists between the axial methyl group and the axial hydrogens on the same side of the ring in the ground state. ebi.ac.ukfigshare.comacs.orgrsc.orgrsc.org

Conversely, the abstraction of an axial hydrogen atom leads to an increase in torsional strain in the HAT transition state, which deactivates the tertiary axial C-H bond. ebi.ac.ukfigshare.comacs.orgrsc.org Therefore, the preferential activation of the equatorial C-H bond is a direct consequence of the greater stabilization of the transition state through strain release. ebi.ac.ukfigshare.comacs.org

Table 1: Reactivity of Tertiary C-H Bonds in HAT Reactions

| Substrate Isomer | C-H Bond Position | Relative Reactivity | Primary Reason for Reactivity Difference |

| cis-1,4-Dimethylcyclohexane | Equatorial | ~6-27 times more reactive than axial | Release of 1,3-diaxial strain in the transition state. thieme-connect.de |

| trans-1,4-Dimethylcyclohexane | Axial | Less Reactive | Increased torsional strain in the transition state. ebi.ac.ukfigshare.comacs.org |

Mechanisms of Molecular Interaction and Reactivity under Oxidative Stress

Under conditions of oxidative stress, this compound can undergo oxidation reactions, primarily through radical-mediated pathways. The initial step often involves hydrogen atom abstraction by a reactive oxygen species to form a carbon-centered radical. thieme-connect.de The site of this initial attack is governed by the principles of HAT reactivity discussed previously, with a preference for the more reactive tertiary equatorial C-H bonds.

Following the formation of the carbon-centered radical, it can be rapidly trapped by molecular oxygen to form a peroxyl radical intermediate. thieme-connect.de This intermediate can then evolve through various pathways to yield oxidation products, which typically include secondary and tertiary alcohols and ketones. thieme-connect.de The distribution of these products provides insight into the site-selectivity of the initial HAT reaction. For instance, in the reaction of cis-1,4-dimethylcyclohexane with the cumyloxyl radical, the ratio of tertiary to secondary oxidation products is approximately 1.0, while for the trans isomer it is 0.6. thieme-connect.de This difference reflects the relative reactivities of the different C-H bonds in each isomer.

V. Computational and Theoretical Chemistry of 1,4 Dimethylcyclohexane

Quantum Chemical Methods (e.g., CBS-QB3) for Reaction Energy Calculations

Quantum chemical methods are instrumental in determining the energetics of chemical reactions involving 1,4-dimethylcyclohexane (B1583520). The Complete Basis Set-QB3 (CBS-QB3) method, a high-accuracy composite approach, has been employed to compute reaction energies for the reactions of 1,4-dimethylcyclohexyl radicals with molecular oxygen. researchgate.net This method provides reliable thermochemical data, which is essential for understanding combustion and atmospheric chemistry processes. researchgate.net

For instance, in the study of the 1,4-dimethylcyclohexyl radical + O₂ reaction, CBS-QB3 was used to calculate the energies of reactants, transition states, and products. researchgate.net These calculations are foundational for subsequent kinetic modeling. researchgate.net The accuracy of these methods, often validated against experimental data when available, makes them a cornerstone of modern chemical kinetics research. swarthmore.eduosti.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its structural preferences. For this compound, MD simulations can elucidate the equilibrium between its various conformers, such as the chair and boat forms, and the orientation of the methyl groups (axial vs. equatorial). tytlabs.co.jp

The stability of different conformers significantly influences the physical and chemical properties of the molecule. libretexts.orgunicamp.br For example, the trans isomer of this compound is more stable than the cis isomer because both methyl groups can occupy equatorial positions in the chair conformation, minimizing steric strain. libretexts.orgunicamp.br MD simulations can quantify the energy differences between these conformers and the barriers to their interconversion, providing a deeper understanding of the molecule's flexibility and its impact on reactivity. tytlabs.co.jp

Density Functional Theory (DFT) for Thermodynamic Stability Predictions

Density Functional Theory (DFT) is a widely used computational method to predict the thermodynamic stability of different isomers and conformers of this compound. researchgate.netrsc.orgaps.org DFT calculations can determine the relative energies of the cis and trans isomers, confirming that the trans isomer is thermodynamically more stable. This stability difference is attributed to the steric interactions present in the cis isomer, where one methyl group is forced into an axial position. oregonstate.edu

DFT has been utilized to investigate the dehydrogenation of 1,2-dimethylcyclohexane (B31226) on catalyst surfaces, a reaction analogous to processes that could involve this compound in catalytic reforming. researchgate.net These studies provide insights into reaction mechanisms and catalyst performance. researchgate.net The B3LYP/6-31G* level of theory, for example, predicts the trans isomer of this compound to be more stable than the cis isomer by 1.3 kJ/mol.

Equation of State (EoS) Modeling for Density Predictions at Elevated Temperatures and Pressures

Predicting the density of this compound under various temperature and pressure conditions is crucial for engineering applications, particularly in the fuel and chemical industries. Equation of State (EoS) models are theoretical frameworks used for this purpose. figshare.comosti.gov

The Peng-Robinson (PR) equation of state is a cubic EoS commonly used to model the fluid properties of hydrocarbons. mathworks.comcapes.gov.braidic.it While computationally efficient, the standard PR EoS often struggles to accurately predict the liquid-like densities of substances like this compound at high pressures. acs.orgresearchgate.net Studies have shown that while the PR EoS can model the general density behavior, it may not fully account for the subtle differences in density arising from the isomeric structures of dimethylcyclohexanes. figshare.comebi.ac.uk Modifications and volume-translation corrections can improve its accuracy. researchgate.net

The Perturbed Chain Statistical Associating Fluid Theory (PC-SAFT) is a more advanced EoS that often provides more accurate density predictions for complex molecules like this compound, especially at elevated temperatures and pressures. figshare.comacs.org PC-SAFT models molecules as chains of spherical segments, which allows for a more realistic representation of molecular shape and intermolecular forces. researchgate.netresearcher.life

Research has demonstrated that the PC-SAFT EoS yields improved density predictions for branched cyclic hydrocarbons compared to cubic EoS like Peng-Robinson. figshare.comebi.ac.uk However, even with its sophistication, the PC-SAFT EoS, whether using literature-derived or group-contribution-based parameters, may not perfectly capture the density variations between the cis and trans isomers of this compound. figshare.comacs.orgebi.ac.uk

Table 1: Comparison of EoS Models for Density Prediction of this compound

| Equation of State Model | Advantages | Limitations |

|---|---|---|

| Peng-Robinson (PR) | Computationally simple. | Less accurate for liquid densities at high pressure; does not fully account for isomeric differences. figshare.comacs.orgebi.ac.uk |

| PC-SAFT | More accurate for complex molecules; better representation of molecular structure. figshare.comebi.ac.ukresearcher.life | May not fully capture subtle density differences between isomers. figshare.comacs.orgebi.ac.uk |

RRKM/Master Equation Simulations for Branching Ratios and Rate Constants

To understand the detailed chemical kinetics of this compound reactions, particularly in combustion environments, Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with master equation (ME) simulations is employed. researchgate.netosti.govdp.tech This powerful theoretical framework allows for the calculation of pressure- and temperature-dependent rate constants and branching ratios for elementary reactions. researchgate.netscience.gov

For the reaction of the 1,4-dimethylcyclohexyl radical with oxygen, RRKM/ME simulations have been used to predict the outcomes of this complex, multi-channel reaction system over a wide range of conditions (400-1000 K and 0.001-100 bar). researchgate.net The input for these simulations, such as reaction energies and transition state properties, is typically obtained from high-level quantum chemical calculations like CBS-QB3. researchgate.net The results of these simulations are crucial for developing accurate kinetic models for the combustion of fuels containing cyclic alkanes. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1-dimethylcyclohexane |

| 1,2-dimethylcyclohexane |

| 1,3-diaxial |

| 1,3-dimethylcyclohexane |

| This compound |

| 1,4-dimethylcyclohexyl |

| 2-methyl piperidine |

| Benzene (B151609) |

| C2H2 |

| C3H4 |

| C4H2 |

| Carbon |

| Cyclohexane (B81311) |

| Dicyclohexyl |

| Dicyclohexylmethyl |

| Ethane |

| Ethylcyclohexane |

| Formaldehyde |

| HBr |

| HCHO |

| HMTD |

| HMX |

| HO2 |

| Methane |

| Methylcyclohexane (B89554) |

| n-Hexadecane |

| n-Hexane |

| O2 |

| Oxygen |

| PETN |

| Phenyl radical |

| Propane |

| RDX |

| Santotrac 50 |

| TATP |

| tert-Butylcyclohexane |

Modeling Oxidizability and Stability under Oxidative Conditions

Computational and theoretical chemistry provide powerful tools for investigating the oxidizability and stability of this compound under oxidative conditions. Methods such as Density Functional Theory (DFT) have been employed to model reaction pathways, calculate activation energies, and understand the stereoelectronic factors that govern its reactivity. These studies are crucial for predicting how the molecule will behave in oxidative environments, such as during combustion or in the presence of chemical oxidants.

Research Findings on Oxidative Reactions

Theoretical studies have extensively modeled the hydrogen atom transfer (HAT) process, which is a critical rate-determining step in the oxidation of alkanes. The focus of this research is often on the differential reactivity of the tertiary C-H bonds present in this compound and how the molecule's conformation influences which hydrogen atom is preferentially abstracted.

Computational investigations into the oxidation of cis- and trans-1,4-dimethylcyclohexane isomers by potent oxidants like dimethyldioxirane (B1199080) (DMDO) and radicals such as the cumyloxyl radical (CumO•) have yielded detailed insights into the reaction's transition states and energy profiles. nih.govthieme-connect.de

A key finding from these computational models is the significant role of stereochemistry. In cis-1,4-dimethylcyclohexane, one methyl group is in an axial position and the other is equatorial. In its most stable chair conformation, the trans-isomer has both methyl groups in equatorial positions. doubtnut.compearson.com This conformational difference is fundamental to their oxidative stability.

Quantum mechanical DFT calculations have been used to analyze the transition states for the oxidation of tertiary axial and equatorial C-H bonds. nih.gov For the oxidation of cis-1,4-dimethylcyclohexane by DMDO, the activation energy for abstracting the equatorial hydrogen is slightly lower than for the axial hydrogen. nih.gov This preference is attributed to more favorable interaction energies for the equatorial C-H bond abstraction. nih.gov

Furthermore, studies comparing the cis and trans isomers show that the stereochemistry of the remote methyl group has a minimal effect on the activation energy for oxidizing the tertiary C-H bond. nih.gov The activation energies for the oxidation of the axial C-H bond in cis-1,4-dimethylcyclohexane (which also has an equatorial methyl group) and the pseudo-axial C-H bond in trans-1,4-dimethylcyclohexane are nearly identical. nih.gov This indicates that the local stereochemistry at the reaction center is the dominant factor.

The concept of strain release in the transition state also plays a role in reactivity. As the tertiary carbon atom undergoes hydrogen abstraction, its geometry flattens towards a more sp²-hybridized state, which can alleviate existing steric strain in the molecule. nih.gov Research on HAT from this compound to the cumyloxyl radical shows that the reactivity of tertiary equatorial C-H bonds is significantly higher than that of their axial counterparts. researchgate.netacs.org This enhanced reactivity is explained by the release of 1,3-diaxial strain in the transition state. nih.govresearchgate.net

Computational Data on Activation and Selectivity

Detailed computational studies provide quantitative data on the energetics of oxidation. The activation energies (ΔE‡), which include components of distortion energy (the energy required to deform the reactants into their transition-state geometries) and interaction energy (the interaction between the deformed reactants), have been calculated for various oxidative reactions.

Table 1: Calculated Activation Energies for Tertiary C-H Oxidation of this compound by DMDO

| Substrate Isomer | C-H Bond Type | Activation Energy (ΔE‡) (kcal/mol) | Distortion Energy (kcal/mol) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| cis-1,4-Dimethylcyclohexane | Equatorial | 19.3 | 32.3 | -13.0 |

| cis-1,4-Dimethylcyclohexane | Axial | 19.9 | 32.4 | -12.5 |

| trans-1,4-Dimethylcyclohexane | Axial | 19.9 | 32.4 | -12.5 |

Data sourced from DFT calculations. nih.gov

These theoretical models also predict the selectivity of oxidation. The selectivity between tertiary (3°) and secondary (2°) C-H bonds is a key parameter. Generally, tertiary C-H bonds are more reactive than secondary ones due to the greater stability of the resulting tertiary radical. nih.gov Computational studies align with experimental findings, showing significantly lower activation energies for the oxidation of tertiary C-H bonds compared to secondary ones. nih.gov

Product distribution studies, supported by computational analysis, reveal the stereoselectivity of the oxidation. For instance, in the oxidation of cis-1,4-dimethylcyclohexane catalyzed by a Co/Fe system with m-chloroperoxybenzoic acid (m-CPBA), a high normalized 3°:2° selectivity of 21:1 was achieved. rsc.org Similarly, studies involving the cumyloxyl radical reported tertiary-to-secondary product ratios of 1.0 for the cis-isomer and 0.6 for the trans-isomer, highlighting the influence of the substrate's stereochemistry on the reaction outcome. thieme-connect.de

Table 2: Product Selectivity in the Oxidation of this compound Isomers

| Isomer | Oxidizing System | Tertiary:Secondary (3°:2°) Product Ratio | Reference |

|---|---|---|---|

| cis-1,4-Dimethylcyclohexane | CumO• | 1.0 | thieme-connect.de |

| trans-1,4-Dimethylcyclohexane | CumO• | 0.6 | thieme-connect.de |

| cis-1,4-Dimethylcyclohexane | Co/Fe catalyst with m-CPBA | 21:1 (normalized selectivity) | rsc.org |

Vii. Applications of 1,4 Dimethylcyclohexane in Diverse Research Fields

Synthetic Organic Chemistry

1,4-Dimethylcyclohexane (B1583520), a cycloalkane with the chemical formula C8H16, is a versatile compound in synthetic organic chemistry, serving as a non-polar solvent and a foundational building block for more complex molecules. solubilityofthings.comcymitquimica.com Its utility stems from its relatively stable, non-polar nature and the specific stereochemistry of its cis and trans isomers. solubilityofthings.com

The molecular structure of this compound, consisting of a cyclohexane (B81311) ring with two methyl groups, renders it predominantly non-polar and hydrophobic. cymitquimica.comcymitquimica.com This characteristic makes it an effective solvent for other non-polar substances, following the principle of "like dissolves like". solubilityofthings.comsolubilityofthings.com It is miscible with many organic solvents such as hexane, benzene (B151609), and ether, while exhibiting very low solubility in polar solvents like water. solubilityofthings.comguidechem.com

The choice between the cis and trans isomers of this compound can be crucial in specific applications due to their different physical properties, which arise from their distinct spatial arrangements. solubilityofthings.com The trans isomer is generally more stable due to reduced steric hindrance. cymitquimica.com The solvent properties of this compound are valuable in reactions where a non-polar environment is required to facilitate the interaction of non-polar reactants and reagents. solubilityofthings.com

Table 1: Solubility of this compound

| Solvent Type | Solubility | Examples |

| Non-polar | High | Hexane, Benzene, Ether solubilityofthings.com |

| Polar | Low | Water solubilityofthings.comguidechem.com |

Beyond its role as a solvent, this compound and its derivatives serve as important reagents and building blocks in organic synthesis. solubilityofthings.comcymitquimica.com The cyclohexane core is a common motif in many larger, more complex molecules. For instance, derivatives of this compound can be utilized in the synthesis of various organic compounds. lookchem.com

One notable derivative, dimethyl cyclohexane-1,4-dicarboxylate, is a key intermediate in organic synthesis. solubilityofthings.com Its two ester functional groups allow it to participate in a variety of chemical reactions, including esterification and condensation, making it a valuable precursor for a range of other chemicals. solubilityofthings.com Similarly, 4,4-dimethyl-1,3-cyclohexanedione (B1345627) is another derivative used as a versatile building block for synthesizing a variety of organic compounds due to its unique chemical structure that allows for further functionalization. lookchem.com

The structural framework of this compound is incorporated into various pharmaceuticals and agrochemicals. myskinrecipes.com Derivatives like dimethyl cyclohexane-1,4-dicarboxylate are used as intermediates in the production of these biologically active molecules. solubilityofthings.com The synthesis of certain pharmaceuticals relies on the specific stereochemistry and reactivity of cyclohexane derivatives. For example, 4,4-dimethyl-1,3-cyclohexanedione is an intermediate in the Biginelli reaction to produce compounds with potential pharmaceutical applications. lookchem.com Heterocyclic compounds, which are crucial in many drugs and pesticides, are often synthesized using building blocks derived from cyclic structures like cyclohexane. researchgate.net

Polymer Chemistry and Materials Science

In the realms of polymer chemistry and materials science, this compound and its functionalized derivatives are significant contributors, primarily as building blocks for various polymers. solubilityofthings.comevitachem.com The inclusion of the this compound structural unit can significantly influence the properties of the resulting polymeric materials. solubilityofthings.com

This compound derivatives are key monomers in the synthesis of a variety of polymers. solubilityofthings.com A prominent example is the use of dimethyl 1,4-cyclohexanedicarboxylate (DMCD) as an intermediate in the production of polyesters and polyamides. These polymers find use in coatings, adhesives, and as plasticizers to enhance the flexibility and durability of plastic materials. smolecule.com

A particularly important monomer derived from a related structure is 1,4-cyclohexanedimethanol (B133615) (CHDM). CHDM is widely used in the synthesis of polyesters, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). mdpi.com The incorporation of the non-planar CHDM ring into the polymer backbone enhances thermal stability, as well as mechanical and barrier properties. mdpi.com Recent research has also focused on the hydrodeoxygenation of polyethylene (B3416737) terephthalate (B1205515) (PET) plastic waste to produce this compound (DMCH), which can then be used as a building block for the chemical recycling of PET. sciengine.com

Table 2: Polymers Derived from this compound Analogs

| Monomer/Building Block | Resulting Polymer(s) | Key Applications |

| Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | Polyesters, Polyamides | Coatings, Adhesives, Plasticizers smolecule.com |

| 1,4-Cyclohexanedimethanol (CHDM) | Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), Biodegradable Polyesters | Fibers, Smart Films, Engineering Plastics mdpi.com |

| This compound (DMCH) | (via recycling of PET) | Building block for terephthalic acid synthesis sciengine.com |

The incorporation of the 1,4-cyclohexylene unit into a polymer chain has a profound effect on the material's physical properties. solubilityofthings.com The rigidity of the cyclohexane ring, compared to linear aliphatic chains, can significantly increase the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyester (B1180765). researchgate.net

The stereochemistry of the cyclohexane derivative, specifically the ratio of cis to trans isomers, is a critical factor in determining the final properties of the polymer. researchgate.net The trans isomer is more rigid and symmetrical, which generally leads to polymers with higher crystallinity, thermal stability, and mechanical strength. mdpi.comresearchgate.net By controlling the cis/trans ratio of monomers like CHDM, the properties of the resulting polyesters can be precisely tuned to meet the requirements of specific applications, from flexible films to rigid engineering plastics. researchgate.netresearchgate.net For example, increasing the concentration of CHDM in certain copolyesters has been shown to linearly improve thermal stability and mechanical properties. mdpi.com

Fuel Chemistry and Combustion Research

This compound (1,4-DMCH) serves as a significant model compound in fuel chemistry due to its presence in conventional fuels and its potential as a component in next-generation biofuels. Its cyclic structure is representative of cycloalkanes found in diesel and jet fuels, making its combustion behavior a subject of intensive research.

The autoxidation of this compound, a process involving spontaneous oxidation by atmospheric oxygen, is fundamental to understanding its stability and breakdown during storage and low-temperature combustion. Research into its oxidizability often involves studying its reaction with radical species.

Kinetic and product studies on the reactions of cis- and trans-1,4-dimethylcyclohexane with the cumyloxyl radical (CumO•), a model for oxygen-centered radicals involved in autoxidation, have provided insights into reaction site selectivity. thieme-connect.de The process begins with a hydrogen atom transfer (HAT) from the C-H bonds of the cyclohexane ring to the radical, forming a carbon-centered radical. This radical is then rapidly trapped by oxygen to form peroxyl radicals, which subsequently evolve into various oxidation products like ketones and alcohols. thieme-connect.de

Studies have shown that the stereochemistry of the 1,4-DMCH isomer influences the product distribution. For instance, in reactions with CumO•, cis-1,4-dimethylcyclohexane yields a tertiary to secondary oxygenation product ratio of 1.0, while the trans-isomer gives a ratio of 0.6. thieme-connect.de This difference highlights how the spatial arrangement of the methyl groups affects the accessibility and reactivity of the tertiary C-H bonds. thieme-connect.de The higher reactivity of tertiary equatorial C-H bonds in the cis-isomer is attributed to the release of 1,3-diaxial strain in the transition state of the HAT reaction. thieme-connect.de

Further research on the oxidation of 1,4-DMCH isomers using other oxidizing systems, such as those involving Keggin-type polyoxometalates, has also been conducted to understand the pathways leading to products like adipic acid. researchgate.net These studies confirm that the reaction mechanism can shift between a redox process and a radical-chain autoxidation depending on the reaction conditions. researchgate.net

Table 1: Product Ratios from the Oxidation of this compound Isomers with Cumyloxyl Radical

| Substrate | Tertiary/Secondary Product Ratio | Reference |

|---|---|---|

| cis-1,4-Dimethylcyclohexane | 1.0 | thieme-connect.de |

| trans-1,4-Dimethylcyclohexane | 0.6 | thieme-connect.de |

This compound is a crucial component for developing and validating chemical kinetic models for low-temperature combustion (LTC), an advanced combustion strategy aimed at improving efficiency and reducing emissions. researchgate.net The chemistry of LTC is governed by the reactions of alkyl radicals with molecular oxygen (O2). researchgate.netacs.org

The insights gained from studying 1,4-DMCH are used to refine kinetic models for larger, more complex fuel molecules like bisabolane, a potential biofuel. researchgate.net The structural features of 1,4-DMCH, specifically the presence of tertiary carbon atoms, significantly influence its ignition behavior, making it a valuable surrogate for the cyclic alkane components found in both fossil fuels and biofuels. researchgate.netdntb.gov.ua

Table 2: Key Reaction Classes in Low-Temperature Combustion of this compound

| Reaction Class | Description | Significance | Reference |

|---|---|---|---|

| R• + O₂ ⇌ ROO• | Addition of molecular oxygen to a 1,4-dimethylcyclohexyl radical. | Forms a peroxyl radical, initiating the low-temperature oxidation pathway. | researchgate.net |

| ROO• ⇌ •QOOH | Isomerization of the peroxyl radical via internal hydrogen abstraction. | Forms a hydroperoxyalkyl radical, a critical step for chain branching. | researchgate.net |

| •QOOH → Products | Decomposition of the hydroperoxyalkyl radical. | Leads to the formation of stable products like cyclic ethers and reactive •OH radicals, promoting ignition. | researchgate.net |

Alkyl cyclohexanes, including this compound, are an important class of compounds found in alternative transportation fuels. researchgate.netacs.org They are present in synthetic paraffinic kerosene-type jet fuels and some biodiesels. The inclusion of cyclic alkanes can improve fuel properties such as density and volumetric heat value. rsc.org

Research has explored the synthesis of jet fuel-range cycloalkanes and aromatics from the hydrodeoxygenation of dimethyl cyclohexane-1,4-dicarboxylate, which can be derived from waste poly(ethylene terephthalate) (PET). rsc.org This process highlights a pathway to convert plastic waste into valuable fuel components, including C7-C8 cycloalkanes related to this compound. rsc.org

Furthermore, 1,4-DMCH is considered a representative of cyclic structures within advanced biofuels like farnesane and bisabolane. researchgate.net Understanding the combustion chemistry of 1,4-DMCH is therefore essential for predicting the performance and optimizing the composition of these next-generation fuels, which are critical for reducing the carbon footprint of the aviation and transportation sectors. researchgate.neteria.org

Industrial Processes

While this compound itself has specific applications, its derivative, dimethyl 1,4-cyclohexanedicarboxylate, is a significant chemical intermediate. nih.govgoogle.com This ester is produced commercially through the catalytic hydrogenation of dimethyl terephthalate. google.com The process is typically carried out at temperatures between 110°C and 140°C and pressures ranging from 500 to 1500 p.s.i.g., often using a palladium or ruthenium-based catalyst. rsc.orggoogle.com

The primary industrial use of dimethyl 1,4-cyclohexanedicarboxylate is as a monomer in the synthesis of specialty polymers. It is a crucial precursor for producing 1,4-cyclohexanedimethanol (CHDM), another important monomer. nih.govmdpi.com CHDM is then used to manufacture a variety of polyester resins, polyamides, and polyurethanes. nih.govmdpi.com These polymers find applications in coatings for the automotive, aerospace, and transportation industries due to their durability and performance characteristics. nih.gov

Environmental Science Research

The atmospheric fate of this compound is primarily determined by its reaction with photochemically produced hydroxyl (•OH) radicals during the day and, to a lesser extent, with nitrate (B79036) (NO₃) radicals at night and chlorine (Cl) atoms in marine or coastal environments. acs.orgcopernicus.org The initial step in its atmospheric degradation is the abstraction of a hydrogen atom from the cyclohexane ring by these oxidants. acs.org

Kinetic studies have determined the rate coefficients for the reaction of •OH radicals and Cl atoms with this compound. sigmaaldrich.comsigmaaldrich.com These reactions are relatively fast, leading to short atmospheric lifetimes for the compound. The reaction with •OH radicals is particularly important, and computational studies have explored the kinetics of hydrogen abstraction from the different C-H bonds (tertiary and secondary) in detail. acs.org This research shows that at typical atmospheric temperatures, hydrogen abstraction from the tertiary C-H positions is the dominant pathway. acs.org

The subsequent reactions of the resulting alkyl radicals with atmospheric oxygen lead to the formation of peroxy radicals. These radicals can then react further to produce a variety of oxygenated volatile organic compounds (OVOCs) and secondary organic aerosols (SOAs), which can impact air quality and climate. researchgate.net

Table 3: Rate Coefficients for the Reaction of trans-1,4-Dimethylcyclohexane with Atmospheric Oxidants

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 293 K | Reference |

|---|---|---|

| •OH (Hydroxyl Radical) | 1.87 x 10⁻¹¹ | copernicus.org |

| Cl (Chlorine Atom) | 3.63 x 10⁻¹¹ | copernicus.org |

Note: Rate coefficients can vary slightly between studies due to different experimental or computational methods. acs.orgsigmaaldrich.comsigmaaldrich.comcopernicus.org

Reactions with Atmospheric Species (e.g., Cl atoms, OH radicals)

The atmospheric chemistry of this compound, a component of gasoline and various industrial products, is of significant interest due to its potential to contribute to the formation of secondary organic aerosols and other atmospheric pollutants. Its degradation in the troposphere is primarily initiated by reactions with highly reactive species, namely the hydroxyl radical (OH) during the day and the chlorine atom (Cl) in marine and coastal areas. sigmaaldrich.comchemicalbook.comkisti.re.kr Research in this area focuses on determining the kinetics and mechanisms of these reactions to better understand the atmospheric lifetime and environmental impact of this compound.

The reaction with these oxidants proceeds via hydrogen atom abstraction from the cyclohexane ring. This compound has three types of C-H bonds: primary (on the methyl groups), secondary (at the C2, C3, C5, and C6 positions), and tertiary (at the C1 and C4 positions). The relative rates of abstraction from these sites influence the distribution of the initial radical products and, consequently, the subsequent reaction pathways. lasalle.edu

Studies have been conducted in atmospheric simulation chambers to measure the rate coefficients for these reactions. kisti.re.kr The reaction of 1,4-dimethylcyclohexyl radicals with oxygen (O₂) is a critical subsequent step in its atmospheric oxidation, leading to the formation of various oxygenated products. researchgate.net

Reaction with OH Radicals

The gas-phase reaction with hydroxyl radicals is the dominant daytime removal process for this compound in the atmosphere. The rate coefficients for this reaction have been determined using relative rate methods in simulation chambers. kisti.re.kr The reaction leads to the formation of 1,4-dimethylcyclohexyl radicals, which then react with molecular oxygen. Subsequent reactions can form stable products such as hydroxycarbonyls. researchgate.net

Reaction with Cl Atoms

In environments with significant chlorine atom concentrations, such as coastal or industrial regions, the reaction with Cl atoms can be a competitive degradation pathway. kisti.re.kr Like the OH radical reaction, this process is initiated by hydrogen abstraction. Research has shown that the rate coefficients for reactions with Cl atoms are typically faster than those with OH radicals. copernicus.org The study of these reactions provides insight into the atmospheric fate of cycloalkanes in polluted marine environments. kisti.re.kr

Below are the reported rate coefficients for the reactions of cis- and trans-1,4-dimethylcyclohexane with both OH radicals and Cl atoms at 298 K.

Table 1: Rate Coefficients for the Reaction of this compound with OH Radicals and Cl Atoms

| Isomer | Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| cis-1,4-Dimethylcyclohexane | OH | (10.6 ± 1.0) x 10⁻¹² |

| trans-1,4-Dimethylcyclohexane | OH | (12.1 ± 1.1) x 10⁻¹² |

| cis-1,4-Dimethylcyclohexane | Cl | (2.7 ± 0.3) x 10⁻¹⁰ |

| trans-1,4-Dimethylcyclohexane | Cl | (3.6 ± 0.4) x 10⁻¹⁰ |

Data sourced from a study by Ballesteros et al. (2015) conducted in atmospheric simulation chambers. kisti.re.kr

The investigation into these atmospheric reactions is crucial for developing accurate chemical transport models that predict air quality and the formation of secondary pollutants. kisti.re.kr

Viii. Methodological Considerations in 1,4 Dimethylcyclohexane Research

Experimental Techniques for Synthesis and Analysis

The creation and verification of 1,4-dimethylcyclohexane (B1583520) isomers rely on well-established chemical and analytical procedures. The primary industrial synthesis route involves the catalytic hydrogenation of p-xylene (B151628). This process requires precise control over reaction conditions to achieve high yields and desired isomeric ratios.

The hydrogenation of p-xylene over various metal catalysts is a common synthetic pathway. Different catalysts and conditions can influence the resulting ratio of cis to trans isomers. For instance, hydrogenation over platinum-group metals is a typical approach. Studies have shown that using specific catalysts, such as osmium or iridium, can lead to high stereospecificity. acs.org One documented experiment involving the hydrogenation of p-xylene reported a 99% yield of this compound with a cis-to-trans isomer ratio of 47:53, as determined by Gas Chromatography/Mass Spectrometry (GC/MS) analysis. mvpsvktcollege.ac.in Another approach involves the hydrogenation of dimethyl terephthalate (B1205515) (DMT), a derivative of p-xylene, which is subsequently converted to this compound. rsc.org

Once synthesized, the separation and identification of the cis and trans isomers of this compound are primarily accomplished using chromatographic and spectroscopic techniques.

Gas Chromatography (GC): GC is an essential tool for separating the cis and trans isomers and quantifying their relative abundance in a mixture. mvpsvktcollege.ac.in Comprehensive two-dimensional gas chromatography (GC×GC) provides even greater resolution for complex hydrocarbon mixtures found in atmospheric samples. mpg.de

Mass Spectrometry (MS): Often coupled with GC (GC-MS), mass spectrometry is used to identify the compounds based on their mass-to-charge ratio and fragmentation patterns. The electron ionization mass spectrum of this compound typically shows characteristic peaks that aid in its identification. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the structural elucidation of the isomers. researchgate.netexlibrisgroup.com ¹H NMR can distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the methyl and ring protons. stereoelectronics.org In ¹³C NMR, the number of unique carbon environments determines the number of peaks; due to symmetry, both cis- and trans-1,4-dimethylcyclohexane are expected to show three or four distinct signals, depending on the specific conformation and dynamics. winthrop.edu

The following table summarizes typical analytical data used to characterize this compound isomers.

Table 1: Analytical Techniques and Illustrative Data for this compound Isomers

| Technique | Isomer | Observation | Typical Data/Finding | Source(s) |

| Gas Chromatography (GC) | cis & trans Mixture | Separation of isomers | Distinct retention times for cis and trans forms. | mvpsvktcollege.ac.inmpg.de |

| Mass Spectrometry (MS) | General | Molecular Ion Peak (M⁺) | m/z = 112 | mvpsvktcollege.ac.in |

| ¹³C NMR | cis & trans | Number of Signals | 3-4 peaks due to molecular symmetry. | researchgate.netexlibrisgroup.comwinthrop.edu |

| ¹H NMR | cis | Chemical Shift (δ) | Axial methyl proton signal is distinct from equatorial. | researchgate.netstereoelectronics.org |

| ¹H NMR | trans | Chemical Shift (δ) | Diequatorial methyl groups show characteristic signals. | stereoelectronics.orgmdpi.com |

Computational Approaches and Model Development

Computational chemistry provides profound insights into the structure, stability, and dynamics of this compound isomers, which can be challenging to observe experimentally. These methods allow for the calculation of molecular properties and the exploration of potential energy surfaces.

The primary focus of computational studies on this compound is its conformational analysis. The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize angular and torsional strain. For this compound, the cis and trans isomers have distinct conformational preferences and stabilities.

cis-1,4-Dimethylcyclohexane: In this isomer, one methyl group must be in an axial position while the other is equatorial (a,e). A ring flip converts it to an energetically equivalent conformation, which also has one axial and one equatorial methyl group (e,a). mvpsvktcollege.ac.inoregonstate.edu

trans-1,4-Dimethylcyclohexane: This isomer can exist in two different chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form. The diequatorial conformation is significantly more stable because it avoids the steric strain caused by 1,3-diaxial interactions present in the diaxial form. mvpsvktcollege.ac.inoregonstate.edu

Molecular mechanics and quantum mechanical calculations are used to quantify the energy differences between these conformers. The steric strain associated with an axial methyl group is a key factor. The energy difference between the more stable trans (diequatorial) isomer and the cis (axial-equatorial) isomer has been calculated to be approximately 7 kJ/mol (about 1.7-1.8 kcal/mol). stereoelectronics.orgoregonstate.edu

Table 2: Calculated Conformational Strain Energies of this compound

| Isomer | Conformation | Methyl Group Positions | Calculated Strain Energy (kcal/mol) | Relative Stability | Source(s) |

| cis-1,4-Dimethylcyclohexane | Chair | Axial, Equatorial (a,e) | ~1.8 | Less Stable | mvpsvktcollege.ac.inoregonstate.edu |

| trans-1,4-Dimethylcyclohexane | Chair | Diequatorial (e,e) | 0 | Most Stable | mvpsvktcollege.ac.inoregonstate.edu |

| trans-1,4-Dimethylcyclohexane | Chair | Diaxial (a,a) | ~3.6 | Least Stable | mvpsvktcollege.ac.inoregonstate.edu |

Note: Strain energies are approximate and represent the destabilization relative to a strain-free reference (the diequatorial trans isomer). The strain for the cis isomer arises from the single axial methyl group, while the strain for the diaxial trans isomer is due to two axial methyl groups.

These computational models are critical for understanding the kinetics of ring inversion, predicting equilibrium populations of conformers at different temperatures, and interpreting experimental NMR data. mpg.deexlibrisgroup.com

Green Chemistry and Sustainable Synthesis Methodologies

In line with the principles of green chemistry, significant research efforts are directed towards developing sustainable routes for producing this compound and related cycloalkanes from renewable resources, moving away from petroleum-based feedstocks like p-xylene.

One major avenue is the conversion of biomass. Lignocellulosic biomass, a non-food plant material, can be processed into various platform chemicals that serve as precursors for cycloalkanes. For example, catalytic fast pyrolysis of biomass can produce bio-oils containing phenols and other oxygenates, which can then be hydrotreated to yield cycloalkane-rich fuel mixtures. rsc.org Specific pathways include:

Upcycling of PET Waste: Poly(ethylene terephthalate) (PET), a common plastic, can be chemically recycled back to its monomer, dimethyl terephthalate (DMT). The subsequent hydrogenation and hydrodeoxygenation of DMT can produce C7-C8 cycloalkanes, including this compound. rsc.org This process not only provides a valuable chemical but also addresses plastic waste. Catalytic systems like Ru-Cu/SiO₂ have shown promise for the hydrodeoxygenation step. rsc.org

Conversion of Biomass-Derived Intermediates: Researchers have developed routes starting from molecules obtainable from biomass. For instance, a strategy involving a cycloaddition of formaldehyde, crotonaldehyde, and an acrylate (B77674) (all potentially derivable from biomass) has been proposed to synthesize precursors for 1,4-cyclohexanedimethanol (B133615) (CHDM). researchgate.net Subsequent chemical transformations could lead to this compound.

Catalytic Routes from Furfural and Cyclopentanone: Furfural and cyclopentanone, which can be produced from the hemicellulose fraction of biomass, are versatile starting materials for synthesizing a variety of fuels and chemicals, including cycloalkanes for use in sustainable aviation fuels. acs.orgresearchgate.net

These sustainable methodologies often rely on the development of highly efficient and selective catalysts that can operate under mild conditions and can convert oxygen-rich biomass derivatives into pure hydrocarbons.

Table 3: Examples of Sustainable Synthesis Routes Relevant to Cycloalkanes

| Feedstock | Key Intermediate(s) | Key Transformation(s) | Catalyst Example(s) | Target Product(s) | Source(s) |

| PET Plastic Waste | Dimethyl Terephthalate (DMT) | Alcoholysis, Hydrogenation, Hydrodeoxygenation | Pt/C, Ru-Cu/SiO₂ | C7-C8 Cycloalkanes/Aromatics | rsc.org |

| Lignocellulosic Biomass | Bio-oil (phenols, ketones) | Catalytic Fast Pyrolysis, Hydrotreating | ZSM-5, NiMo/Al₂O₃ | Cycloalkane-rich fuel | rsc.org |

| Formaldehyde, Crotonaldehyde | 4-Formylcyclohex-3-enecarboxylate | Cycloaddition, Hydrogenation | Proline, Cu/Zn/Al | 1,4-Cyclohexanedimethanol | researchgate.net |

| Hemicellulose | Cyclopentanone | Aldol Condensation, Hydrodeoxygenation | Raney Cobalt, Ni-SiO₂ | Polycycloalkanes | acs.org |

Q & A

Q. What are the key physical properties of 1,4-dimethylcyclohexane, and how are they experimentally determined?

The physical properties of this compound include a density of 0.773 g/mL at 25°C, boiling point of 120°C, and refractive index of 1.426 (lit.). These values are determined using standardized methods: density via pycnometry, boiling point through distillation under controlled conditions, and refractive index via refractometry. Gas chromatography-mass spectrometry (GC-MS) is employed to verify purity and isomer ratios in mixtures .

Q. What chromatographic methods effectively separate cis and trans isomers of this compound?

High-performance liquid chromatography (HPLC) using a MIL-125(Ti) metal-organic framework (MOF) column achieves baseline separation. The method employs acetonitrile (ACN) as the mobile phase at 0.20 mL/min and 303 K, leveraging the MOF's pore structure to differentiate isomers based on molecular dimensions and substituent orientations. Retention times and selectivity factors are optimized through temperature and solvent polarity adjustments .

Q. What are the predominant monochlorination products of this compound under free radical conditions?

Free radical chlorination favors tertiary hydrogen abstraction due to lower bond dissociation energy. Three primary products are observed:

- 1-Chloro-1,4-dimethylcyclohexane (tertiary position, cis/trans configurations).

- 2-Chloro-1,4-dimethylcyclohexane (secondary position adjacent to methyl groups).

- 1-(Chloromethyl)-4-methylcyclohexane (primary methyl substitution). Product distribution is analyzed via GC-MS, with regioselectivity influenced by radical stability and steric effects .

Q. How do enthalpies of vaporization (ΔHvap) differ between cis- and trans-1,4-dimethylcyclohexane?

Experimental data reveal ΔHvap values of 40.1 kJ/mol for cis-1,4-dimethylcyclohexane and 39.3 kJ/mol for trans-(dl) isomers at their respective boiling points. These differences arise from variations in intermolecular forces, with cis isomers exhibiting slightly stronger van der Waals interactions due to dipole alignment. Measurements are conducted using calorimetry or vapor pressure-temperature relationships .

Q. How does stereoisomerism affect the reaction pathways of this compound in catalytic processes?

In fluid catalytic cracking (FCC), cis-1,4-dimethylcyclohexane shows higher reactivity (76,071 kJ/mol) compared to trans isomers (82,490 kJ/mol), attributed to steric strain in the cis configuration facilitating bond cleavage. Computational modeling (e.g., quantum chemical calculations) and kinetic studies using gas chromatography track product distributions and activation energies .

Q. What challenges arise in synthesizing enantiomerically pure derivatives of this compound?

Enantioselective synthesis requires chiral catalysts or enzymatic methods. For example, baker’s yeast-mediated reduction of 2,2-dimethyl-1,4-cyclohexanedione yields enantiomerically enriched 4-hydroxy-2,2-dimethylcyclohexanone, a precursor for chiral derivatives. Challenges include controlling diastereomer ratios and minimizing racemization during purification (e.g., chiral column chromatography) .

Methodological Notes

- Data Contradictions : Thermodynamic data (e.g., ΔHvap) may vary slightly between studies due to measurement techniques. Cross-validation using multiple methods (calorimetry, computational models) is recommended .

- Analytical Best Practices : For isomer separation, combine HPLC with spectroscopic validation (e.g., circular dichroism for enantiomers) to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。